

# CDC-801 toxicity comparison other PDE4 inhibitors

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cdc-801

CAS No.: 192819-27-5

Cat. No.: S006987

[Get Quote](#)

## Chemical and Biological Profile of CDC-801

The table below consolidates the available data on **CDC-801** from chemical vendor laboratories [1] [2].

| Property                          | Description                                                                                                                                        |
|-----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number                        | 192819-27-5 [1] [2]                                                                                                                                |
| Molecular Formula                 | C <sub>23</sub> H <sub>24</sub> N <sub>2</sub> O <sub>5</sub> [1] [2]                                                                              |
| Molecular Weight                  | 408.45 g/mol [1]                                                                                                                                   |
| Primary Targets                   | Phosphodiesterase 4 (PDE4) & Tumor Necrosis Factor- $\alpha$ (TNF- $\alpha$ ) [1] [2]                                                              |
| IC <sub>50</sub> (PDE4)           | 1.1 $\mu$ M [1] [2]                                                                                                                                |
| IC <sub>50</sub> (TNF- $\alpha$ ) | 2.5 $\mu$ M (in LPS-stimulated human PBMC assay) [1] [2]                                                                                           |
| Description                       | Novel, potent, orally bioavailable inhibitor [2]. An analog of thalidomide belonging to the SelCID (Selective Cytokine Inhibitory Drug) class [2]. |

## Marketed PDE4 Inhibitors & Known Toxicities

For comparison, the table below lists several approved PDE4 inhibitors and their commonly reported adverse effects, which are primarily related to their class-wide mechanism of action.

| Inhibitor                  | Approved/Common Use                           | Common Adverse Effects & Notes                                                                       |
|----------------------------|-----------------------------------------------|------------------------------------------------------------------------------------------------------|
| <b>Roflumilast</b> [3] [4] | Severe COPD (oral) [3] [4]                    | Class-wide side effects: diarrhea, nausea, vomiting, headache [3] [4].                               |
| <b>Apremilast</b> [3] [4]  | Psoriasis, Psoriatic Arthritis (oral) [3] [4] | Diarrhea, nausea, emesis, headache; generally benign safety profile but efficacy can be limited [4]. |
| <b>Crisaborole</b> [3]     | Atopic Dermatitis (topical) [3]               | Topical application minimizes systemic side effects [3].                                             |
| <b>Ibudilast</b> [3]       | Krabbe disease [3]                            | -                                                                                                    |

## Experimental Protocols for Toxicity Profiling

Since direct data is unavailable, the following generalized experimental approaches are used to generate comparative toxicity data and can serve as a guide for your own research.



[Click to download full resolution via product page](#)

The workflow for toxicity profiling typically progresses from **in vitro** systems to **in vivo** models. Key methodologies include:

- **Cellular Assays:** Techniques like MTT or ATP-based assays measure cell viability and proliferation to assess cytotoxicity [1]. Cytokine release panels, using enzyme immunoassays, evaluate immunomodulatory effects, as seen in the **CDC-801** data generated from LPS-stimulated human PBMCs [1].
- **In Vivo Studies:** These are critical for understanding systemic toxicity. Parameters include monitoring for weight loss, changes in organ function through clinical biochemistry, and direct tissue damage via histopathology [4].

## Key Insights for Further Research

- **Focus on Mechanism for Side Effects:** The common side effects of approved PDE4 inhibitors like diarrhea and nausea are often linked to the inhibition of the **PDE4D subtype** [4]. This has driven the development of a new generation of **PDE4B/D selective inhibitors** (e.g., nerandomilast, orismilast) aiming to maintain efficacy while reducing toxicity [4].
- **Check the Development Status:** **CDC-801** was once listed in a clinical trial for chronic lymphocytic leukemia (NCT00006097) [2], but its current development status is unclear. This suggests its investigational pathway may have been halted or redirected, which often occurs due to challenges with efficacy or toxicity.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. CDC801 | Phosphodiesterase (PDE) Inhibitor [medchemexpress.com]
2. | inhibitor/agonist | CAS 192819-27-5 | Buy CDC from... 801 CDC 801 [invivochem.com]
3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early ... [pmc.ncbi.nlm.nih.gov]
4. Next Generation PDE4 Inhibitors that Selectively Target ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [CDC-801 toxicity comparison other PDE4 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b006987#cdc-801-toxicity-comparison-other-pde4-inhibitors>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)